molecular formula C4H11ClN2O B1430034 (2R)-2-(methylamino)propanamide hydrochloride CAS No. 1432680-32-4

(2R)-2-(methylamino)propanamide hydrochloride

Cat. No. B1430034
M. Wt: 138.59 g/mol
InChI Key: NTRIIVWAPJXOQI-AENDTGMFSA-N
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Description

“(2R)-2-(methylamino)propanamide hydrochloride” is a chemical compound with the molecular formula C4H11ClN2O and a molecular weight of 138.59 g/mol . It is available for research use .

Scientific Research Applications

Polymer Synthesis

(2R)-2-(methylamino)propanamide hydrochloride is utilized in the field of polymer synthesis. For example, in a study by Soriano-Moro et al. (2014), novel ATRP initiators, including similar compounds, were synthesized and used in the ATRP reaction of methyl methacrylate and acrylamide. These initiators contributed to determining the molecular mass of polymers synthesized via ATRP, indicating their potential application in precise polymer engineering (Soriano-Moro et al., 2014).

Antimicrobial Properties

The compound has been explored for its antimicrobial properties. In research conducted by Baranovskyi et al. (2018), arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, similar in structure to (2R)-2-(methylamino)propanamide hydrochloride, were synthesized and tested for antibacterial and antifungal activity (Baranovskyi et al., 2018).

Prostate Cancer Imaging

In the field of medical imaging, particularly for prostate cancer, derivatives of this compound have been investigated. Gao et al. (2011) developed carbon-11-labeled propanamide derivatives as selective androgen receptor modulator (SARM) radioligands, highlighting the potential of these compounds in enhancing the efficacy and accuracy of prostate cancer imaging using PET techniques (Gao et al., 2011).

Mechanistic Studies in Chemistry

The compound is also significant in understanding chemical reaction mechanisms. Sedlák et al. (1999) investigated the cyclization reactions of substituted 2-(N-benzoyl-N-methyl)aminoalkanamides, similar to (2R)-2-(methylamino)propanamide hydrochloride, in aqueous medium. This study contributed to the broader understanding of reaction kinetics and mechanisms in organic chemistry (Sedlák et al., 1999).

Drug Metabolism Studies

Furthermore, in drug metabolism and disposition studies, tritium-labelled versions of compounds structurally related to (2R)-2-(methylamino)propanamide hydrochloride have been synthesized. For instance, Hill and Wisowaty (1990) developed a method for synthesizing tritium-labelled 1-(3,4-dichlorophenyl)-3-(methylamino)propanol hydrochloride, showcasing the utility of these compounds in pharmacokinetic research (Hill & Wisowaty, 1990).

properties

IUPAC Name

(2R)-2-(methylamino)propanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2O.ClH/c1-3(6-2)4(5)7;/h3,6H,1-2H3,(H2,5,7);1H/t3-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTRIIVWAPJXOQI-AENDTGMFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N)NC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R)-2-(methylamino)propanamide hydrochloride

CAS RN

1432680-32-4
Record name Propanamide, 2-(methylamino)-, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1432680-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-(methylamino)propanamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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